3-ethyl-1-methyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone
Overview
Description
3-ethyl-1-methyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.10962727 g/mol and the complexity rating of the compound is 640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Compounds with structural similarities to the queried chemical have been synthesized and characterized, emphasizing their potential in creating diverse chemical entities. For instance, a study on the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates revealed insights into anti-microbial activity and docking studies of newly synthesized analogues, showing the broad scope of applications in microbial resistance studies and drug design (Spoorthy et al., 2021).
Antimicrobial Evaluation
Research on compounds within the similar chemical family has extended into antimicrobial evaluations. This includes investigations into the antimicrobial activity of synthesized compounds, providing a foundation for the development of new antimicrobial agents (Dabholkar & Tripathi, 2011).
Antitubercular and Antimicrobial Agents
Another study focused on the synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents, highlighting the potential of such compounds in addressing significant public health challenges related to tuberculosis and microbial infections (Samadhiya et al., 2014).
Antioxidant Capacity
The antioxidant capacity of dietary polyphenols was determined using assays, which could be relevant to understanding the antioxidant potential of related compounds. This research area underscores the importance of such compounds in oxidative stress and chronic disease prevention (Pérez‐Jiménez & Saura-Calixto, 2008).
Antiviral Activity
Exploration of benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives for their inhibitory effects on the replication of viruses provides a platform for the development of novel antiviral agents. This research demonstrates the potential therapeutic applications of structurally related compounds in viral infections (Golankiewicz et al., 1995).
Properties
IUPAC Name |
(5Z)-3-ethyl-1-methyl-5-[[4-[(3-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-3-22-19(24)18(21(2)20(22)28)12-14-7-9-17(10-8-14)27-13-15-5-4-6-16(11-15)23(25)26/h4-12H,3,13H2,1-2H3/b18-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYVTMFSIOLURY-PDGQHHTCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)[N+](=O)[O-])N(C1=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC(=CC=C3)[N+](=O)[O-])/N(C1=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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